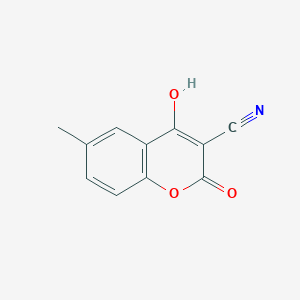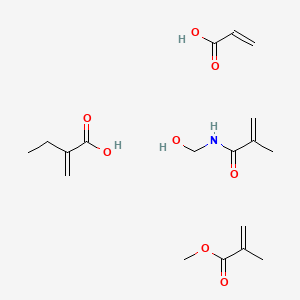
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid is a complex polymeric compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a copolymer formed from multiple monomers, each contributing unique properties to the final polymer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, methyl ester with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide, and 2-propenoic acid. The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, such as toluene or ethyl acetate, under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to achieve consistent product quality. The resulting polymer is then purified, typically by precipitation in a non-solvent, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated polymers.
Scientific Research Applications
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound healing and tissue engineering.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of this polymer depends on its application. In drug delivery systems, the polymer can form hydrogels that encapsulate drugs and release them in a controlled manner. The release mechanism is often triggered by environmental factors such as pH, temperature, or the presence of specific enzymes. The polymer interacts with biological tissues through hydrogen bonding, electrostatic interactions, and hydrophobic effects, facilitating its biocompatibility and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Polymethyl methacrylate (PMMA): A homopolymer of 2-propenoic acid, 2-methyl-, methyl ester.
Polyacrylic acid (PAA): A polymer of 2-propenoic acid.
Poly(ethylene-co-vinyl acetate): A copolymer of ethylene and vinyl acetate.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid lies in its combination of monomers, which imparts a balance of hydrophilic and hydrophobic properties, mechanical strength, and chemical resistance. This makes it suitable for a wide range of applications that require specific performance characteristics.
Properties
CAS No. |
57216-22-5 |
|---|---|
Molecular Formula |
C18H29NO8 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(hydroxymethyl)-2-methylprop-2-enamide;2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H9NO2.2C5H8O2.C3H4O2/c1-4(2)5(8)6-3-7;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-2-3(4)5/h7H,1,3H2,2H3,(H,6,8);1H2,2-3H3;2-3H2,1H3,(H,6,7);2H,1H2,(H,4,5) |
InChI Key |
LQAYVYHYNFKOSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)O.CC(=C)C(=O)NCO.CC(=C)C(=O)OC.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

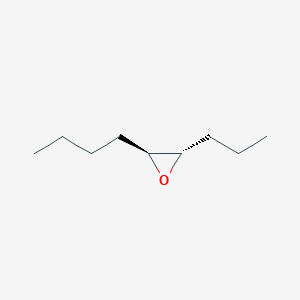
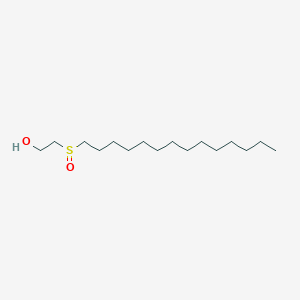
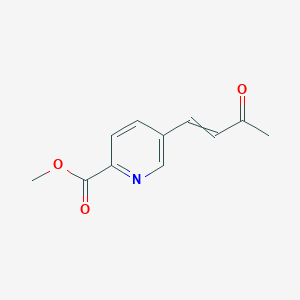
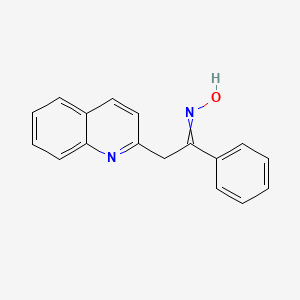

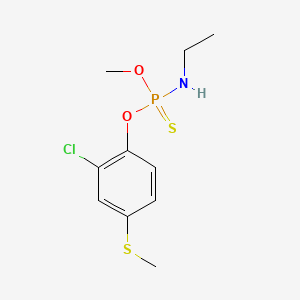

![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)
